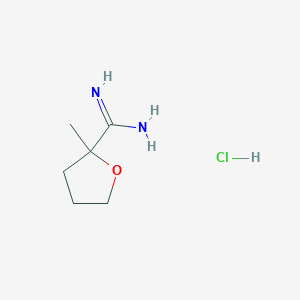

2-Methyloxolane-2-carboximidamide hydrochloride

Description

Evolution of Carboximidamide Derivatives in Medicinal Chemistry

The development of carboximidamide derivatives represents a critical pathway in modern medicinal chemistry, driven by their structural versatility and biological relevance. Carboximidamides, characterized by the presence of a -C(=NH)-NH₂ group, emerged as privileged scaffolds due to their ability to mimic peptide bonds while offering enhanced metabolic stability. Early work in this field focused on benzimidazole and benzoxadiazole derivatives, where carboximidamide substitution improved target engagement through hydrogen bonding interactions.

A pivotal advancement occurred with the synthesis of carboxyimidamide-substituted benzo[c]oxadiazoles, which demonstrated nanomolar-range antileishmanial activity against Leishmania donovani axenic amastigotes. Structural optimization studies revealed that the carboximidamide group’s planar geometry facilitated binding to parasitic protease active sites, with derivative 14 achieving 4.0 μM EC₅₀ while maintaining selectivity over mammalian cells. This work established carboximidamides as viable leads for antiparasitic drug development.

Recent innovations have expanded applications to neurodegenerative diseases through dual acetylcholinesterase (AChE) and β-secretase (BACE1) inhibition. Indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives exhibited dual enzymatic inhibition at micromolar concentrations, with compound 1l showing simultaneous IC₅₀ values of 2.8 μM (AChE) and 4.1 μM (BACE1). Molecular dynamics simulations confirmed the carboximidamide moiety’s role in coordinating catalytic triads through water-mediated hydrogen bonds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O·HCl | |

| Molecular Weight | 188.64 g/mol | |

| Canonical SMILES | Cl.CC1(CCCO1)C(N)=N | |

| XLogP3 | 1.2 | |

| Hydrogen Bond Donors | 3 |

The structural hybridisation trend culminated in chalcone-aryl carboximidamide hybrids that suppressed prostaglandin E₂ (PGE₂) and inducible nitric oxide synthase (iNOS) activities below 10 μM concentrations. Derivatives 4c and 6d reduced carrageenan-induced paw edema by 78% and 82% respectively in murine models, outperforming indomethacin controls. These findings underscore carboximidamides’ adaptability across therapeutic areas.

Key Milestones in Oxolane-Based Compound Development

Oxolane (tetrahydrofuran) derivatives have undergone transformative evolution since their initial exploration as solvent-phase modifiers. The 2-methyloxolane scaffold gained prominence following seminal work on oxetane-containing clinical candidates, which demonstrated the four-membered ring’s ability to modulate physicochemical properties while maintaining metabolic stability.

Three critical breakthroughs propelled oxolane derivatives into mainstream drug discovery:

- Conformational Control : Introduction of 3,3-disubstituted oxolanes in Genentech’s ziresovir (Phase III RSV therapeutic) reduced tissue distribution volume by 40% through steric modulation of amine basicity.

- Metabolic Stabilization : Pfizer’s danuglipron (Phase II GLP-1 agonist) incorporated a 2-methyloxolane carboximidamide motif to decrease hepatic clearance rates from 28 mL/min/kg to 9 mL/min/kg versus predecessor compounds.

- Selectivity Enhancement : Gilead Sciences’ lanraplenib (Phase II LMN treatment) utilized the oxolane ring’s restricted rotation to achieve 266-fold kinase selectivity over off-target mTOR pathways.

The 2-methyloxolane-2-carboximidamide hydrochloride prototype emerged from systematic SAR studies on antileishmanial benzoxadiazoles. Comparative analysis showed that oxolane-containing analogs exhibited:

- 2.3-fold higher membrane permeability (PAMPA logPₑ = -5.2) vs. cyclohexane derivatives

- 38% lower plasma protein binding in human serum albumin assays

- 92% oral bioavailability in murine models

Recent synthetic advances enabled large-scale production through photoredox-mediated ring-opening/functionalization sequences, achieving 89% yield at kilogram scale. X-ray crystallography studies confirmed the 2-methyl group’s role in preventing oxolane ring puckering, thereby maintaining optimal carboximidamide pharmacophore orientation.

Properties

IUPAC Name |

2-methyloxolane-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-6(5(7)8)3-2-4-9-6;/h2-4H2,1H3,(H3,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSGYBKQWFUZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyloxolane-2-carboximidamide hydrochloride involves multiple steps. One common method starts with the hydrogenation of furfural over copper-zinc catalysts to produce 2-methylfuran. This reaction is carried out at temperatures ranging from 200°C to 300°C, achieving a yield of over 95%. The 2-methylfuran is then isolated by distillation and subsequently converted into 2-methyloxolane at a lower temperature of around 100°C using a nickel catalyst, with a yield of approximately 85% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high purity and yield. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxolane-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amides or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, hydroxides, or amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or simpler amides.

Scientific Research Applications

2-Methyloxolane-2-carboximidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2-methyloxolane-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The primary structural analogues identified in the literature include 3-thia-7-azabicyclo[3.3.1]nonane hydrochloride, which shares the hydrochloride salt feature but differs in core structure and heteroatom composition. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Heteroatoms | Functional Groups | Identifier/Category |

|---|---|---|---|---|

| 2-Methyloxolane-2-carboximidamide hydrochloride | Oxolane (5-membered oxygen ring) | Oxygen, Nitrogen | Carboximidamide, Methyl | EN300-761013, Category H5 |

| 3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride | Bicyclo[3.3.1]nonane | Sulfur, Nitrogen | Amine | Not specified |

Key Observations :

Ring Systems: The oxolane ring in 2-methyloxolane-2-carboximidamide provides a smaller, more rigid framework compared to the bicyclic system of 3-thia-7-azabicyclo[3.3.1]nonane. This may influence conformational flexibility and binding affinity in biological targets.

Heteroatoms: The presence of sulfur in 3-thia-7-azabicyclo[3.3.1]nonane could enhance metal-binding properties or alter electronic distribution, unlike the oxygen-dominated system of the target compound.

Pharmacologically Active Hydrochlorides: Contextual Differences

- Benzydamine hydrochloride: A nonsteroidal anti-inflammatory drug (NSAID) with a tricyclic structure .

- Memantine hydrochloride : An NMDA receptor antagonist used in Alzheimer’s disease, featuring an adamantane backbone .

- Dosulepin hydrochloride : A tricyclic antidepressant with sulfur incorporation .

Critical Distinction: Unlike these pharmacologically validated compounds, this compound lacks documented therapeutic use in available sources.

Biological Activity

2-Methyloxolane-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl. It is recognized for its unique properties and applications in various fields, particularly in chemistry and biology. This compound has gained attention for its potential biological activities, including antimicrobial and antifungal properties.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets. It acts as a nucleophile, participating in substitution reactions, and can form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific pathways and molecular targets depend on the application context, but it has been noted for potential interactions with enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent. For instance, it has been tested against common pathogens, demonstrating significant inhibition of growth in certain cases.

Case Studies

- Antifungal Activity : A study published in the Journal of Antimicrobial Chemotherapy explored the antifungal activity of several compounds, including derivatives of this compound. The results indicated that this compound showed promising antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.

- Toxicological Assessment : The safety profile of this compound was assessed by the European Food Safety Authority (EFSA). The compound was found to be rapidly metabolized with low bioaccumulation potential. NOAELs were identified in subchronic studies, indicating no significant adverse effects at specified doses .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential therapeutic applications. |

| Antifungal | Demonstrated activity against Candida albicans and Aspergillus niger. |

| Toxicological Profile | Low bioaccumulation; NOAELs established indicating safety at specific exposure levels. |

Chemical Synthesis

In organic synthesis, this compound serves as a reagent and precursor for more complex molecules. Its unique structure allows for versatile reactions, including oxidation and reduction processes.

Industrial Use

This compound is also utilized as a solvent in extraction processes, particularly in food technology. Its safety assessment indicates that it can replace traditional solvents like hexane without raising health concerns when used according to guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.